molecular formula C90H74O36 B1255820 [Epicatechin-(4beta->8)]5-epicatechin CAS No. 88847-05-6

[Epicatechin-(4beta->8)]5-epicatechin

Cat. No.: B1255820
CAS No.: 88847-05-6
M. Wt: 1731.5 g/mol
InChI Key: UUOWTYGESRVWCF-WKWFDMPLSA-N
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Description

[Epicatechin-(4beta->8)]5-epicatechin is a proanthocyanidin, a type of polyphenolic compound found in various plants. It is a dimer formed by the linkage of two epicatechin molecules through a 4beta->8 bond. This compound is known for its antioxidant properties and is commonly found in foods such as cocoa, tea, and certain fruits .

Scientific Research Applications

Mechanism of Action

“[Epicatechin-(4beta->8)]5-epicatechin” has been found to have the lowest binding affinity with the target PPAR-γ, a receptor that has an integrative role in the management of insulin resistance . It forms the most number of hydrogen bonds with residues Thr447, Arg443, Arg397, Gln410, Met439 .

Future Directions

The anti-diabetic property of the plant Cassia glauca may be due to the presence of “[Epicatechin-(4beta->8)]5-epicatechin” which needs further validation by in-vitro and in-vivo protocols . This suggests that future research could focus on exploring its potential therapeutic applications, particularly in the context of diabetes management.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Epicatechin-(4beta->8)]5-epicatechin typically involves the coupling of protected epicatechin monomers. One method includes the use of heat treatment to induce epimerization of tea catechins, which can then be isolated and purified using preparative high-performance liquid chromatography (HPLC) and crystallization . The reaction conditions often involve specific temperatures, pH levels, and concentrations to achieve the desired epimerization.

Industrial Production Methods

Industrial production of [Epicatechin-(4beta->8)]5-epicatechin may involve the extraction of proanthocyanidins from plant sources such as Cinnamomum cassia. The extraction process includes solvent extraction, purification, and concentration steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[Epicatechin-(4beta->8)]5-epicatechin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of [Epicatechin-(4beta->8)]5-epicatechin, which can have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

    Catechin: A monomeric form of the compound with similar antioxidant properties.

    Epicatechin gallate: A derivative with additional gallate groups, enhancing its antioxidant activity.

    Epigallocatechin: Another related compound with additional hydroxyl groups, found in green tea.

Uniqueness

[Epicatechin-(4beta->8)]5-epicatechin is unique due to its dimeric structure, which enhances its stability and bioactivity compared to its monomeric counterparts. Its specific linkage (4beta->8) also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H74O36/c91-33-19-48(105)60-59(20-33)121-81(28-2-8-36(93)43(100)14-28)75(116)70(60)62-50(107)23-52(109)64-72(77(118)83(123-87(62)64)30-4-10-38(95)45(102)16-30)66-54(111)25-56(113)68-74(79(120)85(125-89(66)68)32-6-12-40(97)47(104)18-32)69-57(114)26-55(112)67-73(78(119)84(126-90(67)69)31-5-11-39(96)46(103)17-31)65-53(110)24-51(108)63-71(76(117)82(124-88(63)65)29-3-9-37(94)44(101)15-29)61-49(106)22-41(98)34-21-58(115)80(122-86(34)61)27-1-7-35(92)42(99)13-27/h1-20,22-26,58,70-85,91-120H,21H2/t58-,70-,71+,72-,73+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOWTYGESRVWCF-WKWFDMPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C5C(=CC(=C6C7C(C(OC8=C(C(=CC(=C78)O)O)C9C(C(OC1=C(C(=CC(=C91)O)O)C1C(C(OC2=CC(=CC(=C12)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC(=C4[C@@H]5[C@H]([C@H](OC6=C5C(=CC(=C6[C@@H]7[C@H]([C@H](OC8=C(C(=CC(=C78)O)O)[C@@H]9[C@H]([C@H](OC1=C(C(=CC(=C91)O)O)[C@@H]1[C@H]([C@H](OC2=CC(=CC(=C12)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H74O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583143
Record name PUBCHEM_16129623
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1731.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88847-05-6
Record name Cinnamtannin III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88847-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PUBCHEM_16129623
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamtannin III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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